

# Technical Guide on CAS 52522-40-4 and Structurally Related Compounds

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## Compound of Interest

Compound Name: ETHYL 2-(2-OXOPYRIDIN-1-YL)ACETATE

CAS No.: 80056-43-5

Cat. No.: B373773

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A Note to the Researcher: This technical guide addresses a critical discrepancy in the provided topic. The Chemical Abstracts Service (CAS) number 52522-40-4 is officially assigned to Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct, a common palladium catalyst, and not **Ethyl 2-(2-oxopyridin-1-yl)acetate**.<sup>[1][2][3]</sup> Publicly available chemical databases and scientific literature do not contain information for a compound named "**Ethyl 2-(2-oxopyridin-1-yl)acetate**" associated with this CAS number.

Recognizing that chemical and CAS number identifiers can be easily confused, this guide has been structured to provide maximum value and scientific accuracy. It is presented in two parts:

- Part 1: An in-depth guide to the true identity of CAS 52522-40-4, the palladium catalyst complex, which is a cornerstone of modern cross-coupling chemistry.
- Part 2: A detailed overview of a structurally similar and commonly researched compound, Ethyl 2-(2-oxopyrrolidin-1-yl)acetate (CAS 61516-73-2). This molecule, featuring a five-membered lactam ring instead of the requested six-membered pyridone, is a key intermediate in pharmaceutical synthesis and may be the compound of intended interest.<sup>[4][5][6]</sup>

## Part 1: Tris(dibenzylideneacetone)dipalladium(0)-chloroform Adduct

CAS Number: 52522-40-4 Synonyms: Pd<sub>2</sub>(dba)<sub>3</sub>·CHCl<sub>3</sub>, Dipalladium-tris(dibenzylideneacetone)chloroform complex

## Executive Summary

Tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct is not a substrate for drug development but rather a critical enabling tool. As a stable source of Palladium(0), it is one of the most widely used precatalysts in academic and industrial laboratories for performing carbon-carbon and carbon-heteroatom bond-forming reactions.<sup>[1]</sup> Its purple to black crystalline nature and sensitivity to air and moisture are defining physical characteristics.<sup>[1][7]</sup> Its primary value lies in its ability to initiate a catalytic cycle, typically upon ligand association, which is fundamental to reactions like the Suzuki, Heck, and Buchwald-Hartwig couplings.

## Physicochemical and Safety Properties

The properties of this palladium complex are summarized below. As a heavy metal-containing organometallic compound, it requires careful handling in accordance with established laboratory safety protocols.

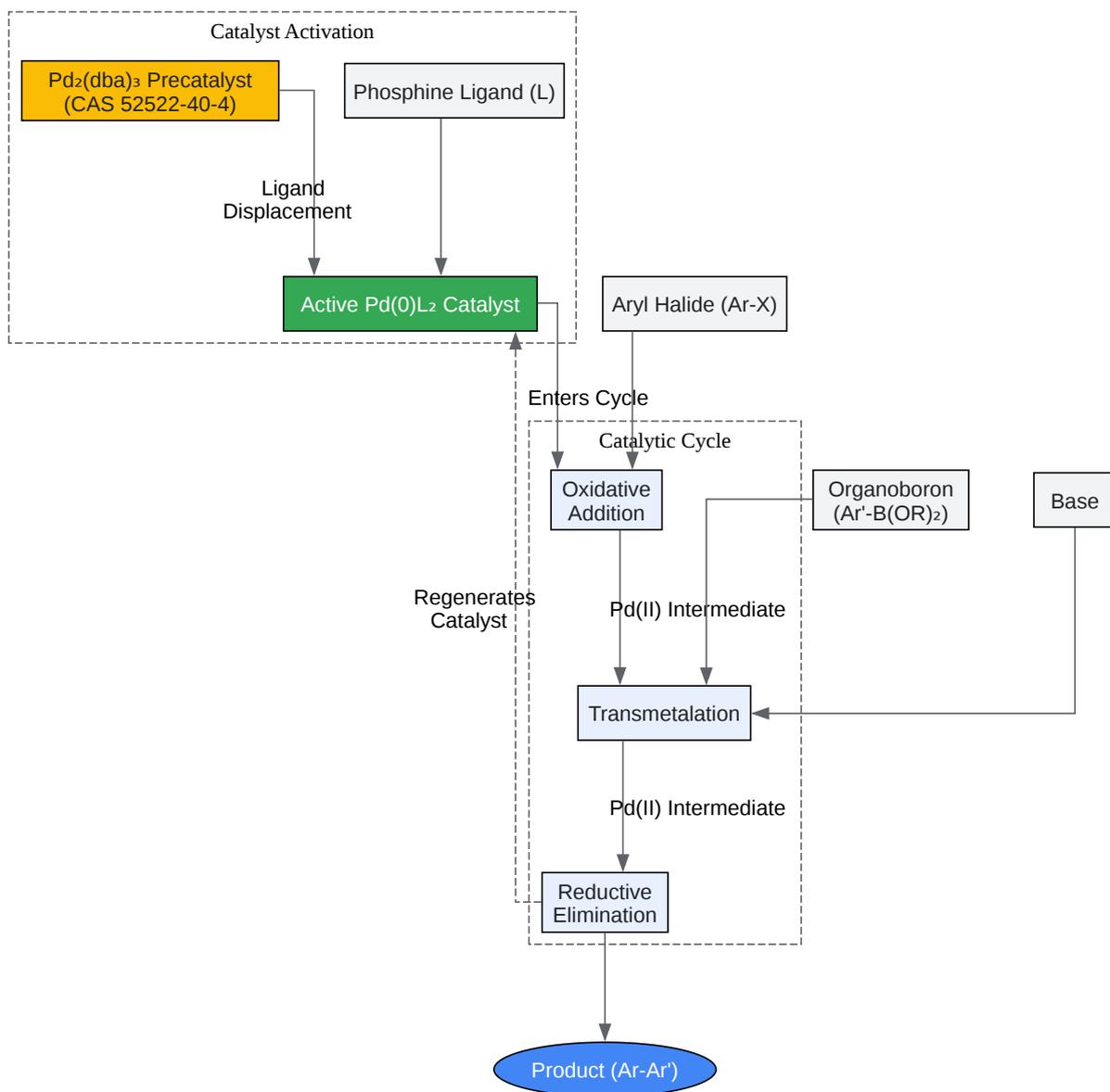
Property	Value	Source(s)
Molecular Formula	C <sub>52</sub> H <sub>43</sub> Cl <sub>3</sub> O <sub>3</sub> Pd <sub>2</sub>	[1][2][3]
Molecular Weight	1035.1 g/mol	[2][7]
Appearance	Purple to black crystalline powder	[1][7]
Melting Point	131-135 °C (lit.)	[1]
Solubility	Soluble in organic solvents; Insoluble in water	[1]
Storage Temperature	0-6°C	[1]
Sensitivity	Air & Moisture Sensitive	[1]
GHS Hazard Codes	H302 (Harmful if swallowed), H315 (Causes skin irritation), H351 (Suspected of causing cancer)	[7]

## Core Application: Palladium-Catalyzed Cross-Coupling

The utility of  $\text{Pd}_2(\text{dba})_3 \cdot \text{CHCl}_3$  stems from its role as a precatalyst, providing the active  $\text{Pd}(0)$  species required for oxidative addition, the first step in most cross-coupling catalytic cycles.

The dibenzylideneacetone (dba) ligands are weakly bound and easily displaced by more strongly coordinating ligands (e.g., phosphines), which in turn stabilize the catalytically active species.

The diagram below illustrates the fundamental role of  $\text{Pd}_2(\text{dba})_3$  in initiating a generic cross-coupling reaction, such as a Suzuki coupling.



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Caption: Generalized workflow for Pd<sub>2</sub>(dba)<sub>3</sub> in a cross-coupling reaction.

Authoritative Grounding: This complex is a preferred catalyst for a vast array of synthetic transformations, including Heck cross-coupling reactions, Suzuki reactions, and asymmetric arylations.[1] Its utility is documented in thousands of peer-reviewed publications and standard organic chemistry textbooks.

## Part 2: Ethyl 2-(2-oxopyrrolidin-1-yl)acetate

CAS Number: 61516-73-2 Synonyms: Piracetam EP Impurity C, Ethyl 2-oxo-1-pyrrolidineacetate

### Executive Summary

Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is a key chemical intermediate, most notably utilized in the synthesis of N-substituted-2-oxopyrrolidinylacetamides.[6] These derivatives have been investigated for their anticonvulsant activities.[6] The molecule consists of a 2-pyrrolidinone (a five-membered lactam) core N-substituted with an ethyl acetate group. It typically appears as a colorless to pale yellow oil and is soluble in common organic solvents.[4] Its reactivity is dominated by the ester functional group, which is susceptible to hydrolysis under acidic or basic conditions.[4]

### Physicochemical and Safety Properties

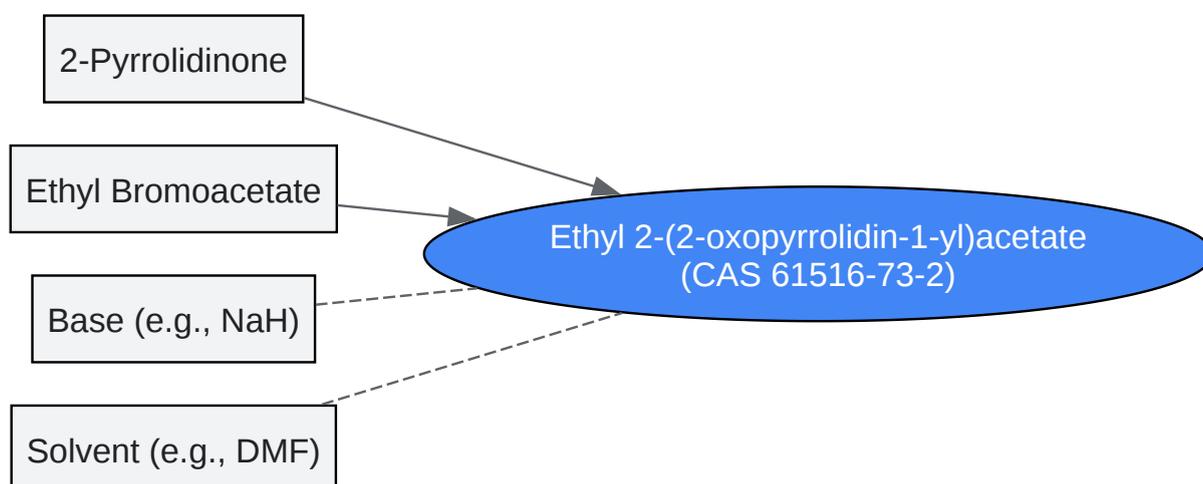
The known properties of this compound are summarized below. While not classified as hazardous under GHS by most notifiers, standard laboratory precautions should be observed.  
[5]

Property	Value	Source(s)
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NO <sub>3</sub>	[4][5]
Molecular Weight	171.19 g/mol	[4][5]
Appearance	Colorless to pale yellow oil	[4]
Boiling Point	195-200 °C at 760 mmHg; 108-113 °C at 1-2 Torr	[4][8]
Solubility	Good solubility in ethyl acetate and tetrahydrofuran	[4]
Storage	Store in tightly sealed containers at 2-8 °C, protected from moisture and light	[4]
SMILES	CCOC(=O)CN1CCCC1=O	[4][5]

## Synthetic Utility and Reactivity

The primary role of Ethyl 2-(2-oxopyrrolidin-1-yl)acetate is as a building block. Its synthesis and subsequent transformation are central to creating more complex pharmaceutical agents.

A common method for synthesizing the parent scaffold involves the N-alkylation of 2-pyrrolidinone with an ethyl haloacetate. The nitrogen of the lactam acts as a nucleophile, displacing the halide.



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## Sources

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- [3. fishersci.com \[fishersci.com\]](#)
- [4. ethyl 2-\(2-oxopyrrolidin-1-yl\)acetate; CAS No.: 61516-73-2 \[chemshuttle.com\]](#)
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